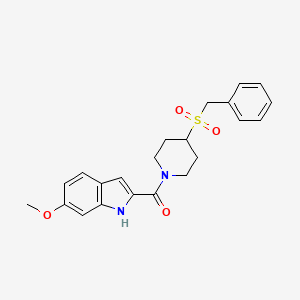

(4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Description

The compound "(4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone" features a methanone core linking a 4-(benzylsulfonyl)piperidine moiety to a 6-methoxy-substituted indole ring. Its structural complexity arises from the benzylsulfonyl group on the piperidine ring and the methoxy substituent on the indole, both of which influence its physicochemical properties and bioactivity.

Properties

IUPAC Name |

(4-benzylsulfonylpiperidin-1-yl)-(6-methoxy-1H-indol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S/c1-28-18-8-7-17-13-21(23-20(17)14-18)22(25)24-11-9-19(10-12-24)29(26,27)15-16-5-3-2-4-6-16/h2-8,13-14,19,23H,9-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYNUKROAPANRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Benzylsulfonyl Group: This step often involves the reaction of piperidine with benzylsulfonyl chloride under basic conditions.

Synthesis of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Coupling of the Two Moieties: The final step involves coupling the piperidine and indole moieties through a methanone linkage, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzylsulfonyl group or the methoxy group on the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the removal of the sulfonyl group.

Scientific Research Applications

(4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit drug resistance.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily by interacting with molecular targets involved in the Hedgehog signaling pathway. It inhibits the activity of Smoothened (SMO) by blocking its ciliary translocation, thereby suppressing the pathway’s activation . This mechanism is particularly relevant in the context of cancer treatment, where aberrant Hedgehog signaling is often implicated.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substitution Patterns

The compound’s key structural analogs share the methanone-linked piperidine/piperazine and indole scaffold but differ in substituents, which critically affect their bioactivity. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs

Key Observations:

- Benzylsulfonyl vs. Benzyl (Target vs.

- Methoxy vs. Chloro (Target vs. ): The 6-methoxy group on the indole ring increases lipophilicity and may improve membrane permeability relative to the 4-chloro substituent in , which could enhance halogen bonding but reduce metabolic stability.

- Piperidine vs. Piperazine (Target vs. ): The piperidine ring in the target compound lacks the additional nitrogen in piperazine (), which may reduce basicity and affect interactions with acidic residues in target proteins.

Bioactivity and Target Profiles

Evidence from hierarchical clustering studies suggests that compounds with similar bioactivity profiles often share structural motifs, but exceptions exist due to subtle substituent effects .

Table 2: Hypothesized Bioactivity Based on Structural Features

Mechanistic Insights:

- The benzylsulfonyl group in the target compound may enhance selectivity for kinases or serotonin receptors due to its polar sulfonyl moiety, which could engage in hydrogen bonding .

- The methoxy group on the indole ring in both the target compound and may confer antioxidant properties, as seen in other methoxy-substituted indoles .

Limitations of Structural Similarity Predictions

For example:

- Bioisosteric Replacements: A benzylsulfonyl group (target) and benzyl group () may occupy similar spatial regions but differ in electronic effects, leading to divergent target affinities .

- Lumping Strategy Caveats: Grouping compounds based on shared scaffolds (e.g., indole-methanones) risks overlooking critical substituent-specific interactions, as highlighted in .

Biological Activity

The compound (4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure incorporates a piperidine ring, an indole moiety, and a sulfonyl group, which are significant for its biological interactions.

Research indicates that the compound exhibits anticancer activity through several mechanisms:

- Inhibition of c-Myc/Max Interaction : Studies have shown that it disrupts the interaction between c-Myc and Max proteins, leading to reduced c-Myc levels and subsequent apoptosis in cancer cells .

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G1 phase in various cancer cell lines, suggesting a potential role in halting tumor proliferation.

- Apoptotic Pathways Activation : It activates intrinsic apoptotic pathways, enhancing the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.

Biological Activity Data

| Biological Activity | IC50 (μM) | Cell Line |

|---|---|---|

| Anticancer Activity | 4.08 | A549 |

| Anticancer Activity | 7.86 | NCI-H1299 |

The above table summarizes the cytotoxic effects observed in lung cancer cell lines A549 and NCI-H1299, demonstrating promising anticancer efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Lung Cancer : A recent study highlighted that the compound exhibited significant growth inhibition in syngeneic tumor models, achieving a tumor growth inhibition rate of 76.4% . This underscores its potential as a therapeutic agent against lung cancer.

- Profiling Against Enzymatic Targets : In broader profiling studies, compounds similar to (4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone have shown varied activity across multiple enzymatic targets, indicating a multifaceted mechanism of action .

Q & A

Q. Validation Techniques :

- HPLC : Retention times (e.g., 11.351–13.036 minutes) and peak area ≥95% at 254 nm confirm purity .

- NMR : ¹H-NMR (e.g., benzylsulfonyl protons at δ 3.5–4.0 ppm; indole NH at δ 10–12 ppm) and ¹³C-NMR (ketone carbonyl at ~200 ppm) verify structural integrity .

- Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C: 72.04% observed vs. 72.09% calculated) .

Advanced: How can researchers optimize reaction yields for structurally analogous piperidinyl methanones, given observed discrepancies (e.g., 8% vs. 78% yields)?

Methodological Answer:

Yield optimization requires addressing:

- Steric Hindrance : Bulky substituents (e.g., benzylsulfonyl) reduce nucleophilic attack efficiency. Use polar aprotic solvents (DMF, DMSO) to enhance reactivity .

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki reactions for aryl-indole linkages .

- Temperature Control : Low-temperature (–10°C) steps prevent side reactions during sulfonylation .

Q. Mitigation Strategies :

- Prodrug Design : Replace the methoxy group with a methyl ester (hydrolytically stable) .

- Steric Shielding : Introduce ortho-substituents on the benzylsulfonyl group to hinder enzymatic access .

Basic: What spectroscopic techniques are critical for resolving structural ambiguities in piperidinyl-indole methanones?

Methodological Answer:

- ²D NMR (COSY, HSQC) : Differentiates overlapping piperidine proton signals (e.g., axial vs. equatorial H) and assigns indole C-H couplings .

- IR Spectroscopy : Confirms sulfonyl S=O stretches (~1350 cm⁻¹) and ketone C=O (~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Methodological Answer:

SAR analysis involves:

Variation of Substituents :

- Benzylsulfonyl : Replace with tosyl or mesyl groups to modulate lipophilicity .

- 6-Methoxyindole : Substitute with halogens (e.g., Cl, F) to enhance receptor binding .

Biological Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.